An In-depth Technical Guide to 13C Labeled Meldrum's Acid
An In-depth Technical Guide to 13C Labeled Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 13C labeled Meldrum's acid. This isotopically labeled compound is a valuable tool in various research fields, particularly in mechanistic studies and as a building block for the synthesis of complex labeled molecules.
Core Properties of 13C Labeled Meldrum's Acid
13C labeled Meldrum's acid shares most of its physical and chemical properties with its unlabeled counterpart, with the key difference being the presence of the 13C isotope, which is crucial for nuclear magnetic resonance (NMR) studies and as a tracer in metabolic and biosynthetic pathway investigations.
Table 1: Physical and Chemical Properties of Meldrum's Acid and its 13C Isotopologue
| Property | Value (Unlabeled Meldrum's Acid) | Value (13C Labeled Meldrum's Acid) | Reference |
| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione | 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione | [1] |
| CAS Number | 2033-24-1 | 123254-02-4 | [2][3] |
| Molecular Formula | C₆H₈O₄ | C₅¹³CH₈O₄ | [2][4] |
| Molecular Weight | 144.126 g/mol | 145.12 g/mol | [1][2] |
| Appearance | Beige or colorless crystalline solid | Not specified, expected to be similar to unlabeled | [2] |
| Melting Point | 94 to 95 °C (decomposes) | 92-95 °C | [2][3] |
| Solubility in Water | Soluble | Not specified, expected to be similar to unlabeled | [2] |
| Acidity (pKa) | 4.97 | Not specified, expected to be very similar to unlabeled | [2] |
| Purity | - | ≥98% | [4] |
Spectroscopic Data
Table 2: 13C NMR Data of a Related Labeled Compound
| Compound | Labeled Position(s) | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Reference |
| 5-([1'-¹³C]acetyl)-[5-¹³C]Meldrum's acid | C5 and Acetyl C1' | Not specified | 59.94 (keto), 99.81 (enol) | d, J = 36 (keto), d, J = 70 (enol) | [5] |
| 199.84 (keto), 173.79 (enol) | d, J = 36 (keto), d, J = 70 (enol) | [5] |
This data for a dually labeled derivative indicates the approximate chemical shifts for the C5 carbon in both its keto and enol forms, with the observed coupling constants confirming the presence of adjacent 13C labels.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of 13C labeled Meldrum's acid.
Synthesis of [5-¹³C]-2,2-dimethyl-1,3-dioxane-4,6-dione ([5-¹³C]Meldrum's acid)
This procedure is adapted from the synthesis of labeled acyl-Meldrum's acid, which starts with labeled malonic acid.[5]
-
Starting Material: [2-¹³C]malonic acid.
-
Reagents: Acetone, acetic anhydride, sulfuric acid.
-
Procedure:
-
A mixture of [2-¹³C]malonic acid and acetone is prepared.
-
Acetic anhydride is added slowly in a controlled manner, with catalytic sulfuric acid present.[6][7]
-
The reaction mixture is stirred, allowing for the condensation reaction to proceed, forming the 1,3-dioxane-4,6-dione ring structure.
-
The product, [5-¹³C]Meldrum's acid, is then isolated and purified, typically by recrystallization.[8]
-
An alternative synthesis route involves the reaction of isopropenyl acetate with [2-¹³C]malonic acid.[3]
Acylation of Meldrum's Acid (General Procedure)
This protocol is essential for creating derivatives used in further synthetic steps.[5][9]
-
Starting Material: Meldrum's acid (or its 13C labeled analogue).
-
Reagents: Dry dichloromethane (CH₂Cl₂), dry pyridine, acetyl chloride.
-
Procedure:
-
Meldrum's acid is dissolved in a mixture of dry CH₂Cl₂ and dry pyridine.
-
The resulting solution is cooled to 0°C.
-
A solution of acetyl chloride in dry CH₂Cl₂ is added to the cooled mixture.
-
The reaction mixture is stirred for 1 hour at 0°C and then for 3 hours at 25°C.
-
The mixture is diluted with water, acidified with 3 M HCl, and extracted with CH₂Cl₂.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the acyl-Meldrum's acid.
-
Applications and Signaling Pathways
13C labeled Meldrum's acid is a versatile reagent in organic synthesis and biochemical studies.
-
Tracer for Biosynthetic Studies: It serves as a precursor for the synthesis of isotopically labeled compounds used to investigate polyketide biosynthesis.[5][10] The 13C label allows for the tracking of carbon atoms through complex metabolic pathways.
-
Labeled Antimicrobial Agent: It has been described as a labeled antimicrobial agent, suggesting its use in studying the mechanism of action or uptake of certain deodorant compositions.[3][4][11]
-
Synthesis of Labeled β-ketoesters: Acyl derivatives of 13C labeled Meldrum's acid can undergo decarboxylative esterification to produce 13C labeled β-ketoesters, which are important intermediates in organic synthesis.[10]
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of 13C labeled Meldrum's acid.
Caption: Synthesis of [5-13C]Meldrum's Acid.
Caption: General reaction pathway for 13C labeled β-ketoester synthesis.
References
- 1. Meldrum's Acid-13C | C6H8O4 | CID 10749307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Meldrum's Acid-13C | 123254-02-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
